![molecular formula C11H9FO3 B2556410 1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1342013-55-1](/img/structure/B2556410.png)
1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a carboxylic acid derivative with a fluorophenyl group and a cyclobutane ring. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of the fluorophenyl group suggests that this compound may have unique properties due to the electronegativity of fluorine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely involve a cyclobutane ring attached to a carboxylic acid group and a fluorophenyl group. The exact structure would depend on the positions of these groups on the cyclobutane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxylic acid group) would influence its properties .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of an aryl or vinyl boronate with an aryl or vinyl halide or triflate2-Fluorophenylboronic acid serves as an essential boron reagent in SM coupling reactions, enabling the synthesis of diverse biaryl compounds and functionalized molecules .
Hydromethylation of Alkenes
In a recent study, researchers reported the catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for the formal anti-Markovnikov hydromethylation of alkenes. By pairing protodeboronation with a Matteson–CH₂–homologation, they achieved valuable alkene functionalization. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating the versatility of this transformation .
Total Synthesis of Natural Products
The protodeboronation of pinacol boronic esters has been employed in the formal total synthesis of natural products. For instance:
- Indolizidine 209B : The same strategy facilitated the synthesis of this structurally complex alkaloid .
Functional Group Transformations
The boron moiety in 2-fluorophenylboronic acid can be converted into various functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). The stability of pinacol boronic esters makes them attractive for such chemical modifications .
Drug Discovery and Medicinal Chemistry
Boron-containing compounds play a crucial role in drug discovery. Researchers explore boronic acids and esters as potential drug candidates due to their unique reactivity and pharmacological properties. 2-fluorophenylboronic acid could serve as a starting point for designing novel drugs .
Materials Science and Catalysis
Boron-based materials find applications in catalysis, sensors, and electronic devices. While 2-fluorophenylboronic acid itself may not be widely used in these areas, its derivatives and related compounds contribute to advancements in materials science .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPHILUDRZPXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.